Cas no 2171785-72-9 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid)
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid
- 2171785-72-9
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid
- EN300-1504156
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- Inchi: 1S/C25H28N2O6/c1-25(32)11-6-12-27(15-25)23(30)21(13-22(28)29)26-24(31)33-14-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20-21,32H,6,11-15H2,1H3,(H,26,31)(H,28,29)
- InChI Key: RCTKJQKCPJVERQ-UHFFFAOYSA-N
- SMILES: OC1(C)CN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1
Computed Properties
- Exact Mass: 452.19473662g/mol
- Monoisotopic Mass: 452.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 722
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 116Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1504156-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid |
2171785-72-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1504156-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid |
2171785-72-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1504156-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid |
2171785-72-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1504156-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid |
2171785-72-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1504156-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid |
2171785-72-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1504156-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid |
2171785-72-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1504156-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid |
2171785-72-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1504156-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid |
2171785-72-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1504156-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid |
2171785-72-9 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1504156-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid |
2171785-72-9 | 100mg |
$2963.0 | 2023-09-27 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid
3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic Acid: A Comprehensive Overview
The compound 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid, identified by the CAS number 2171785-72-9, is a complex organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound has garnered attention due to its unique structural features and promising applications in drug delivery systems and bioactive molecule synthesis.
The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxypiperidine moiety, and a butanoic acid backbone. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in modulating the reactivity and stability of the molecule. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide coupling reactions, making this compound a valuable tool in medicinal chemistry.
One of the most intriguing aspects of this compound is its hydroxypiperidine moiety, which introduces hydrophilic properties to the molecule. This feature is particularly advantageous in drug design, as it can improve the solubility and bioavailability of potential therapeutic agents. Researchers have recently explored the use of similar structures in designing prodrugs, where the hydroxypiperidine group serves as a site for enzymatic cleavage, releasing the active drug in vivo.
The butanoic acid backbone further contributes to the versatility of this compound by providing a platform for functionalization. This allows for the attachment of various substituents, enabling the creation of derivatives with tailored biological activities. For instance, modifications to this backbone have been investigated to enhance receptor binding affinity or to modulate pharmacokinetic profiles.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound with biological targets. Molecular docking studies have revealed that the Fmoc group can act as a scaffold for binding to specific protein domains, suggesting its potential role in designing inhibitors for enzyme targets. Additionally, dynamic simulations have highlighted the conformational flexibility of the hydroxypiperidine moiety, which may be exploited to optimize binding kinetics.
In terms of synthetic methodology, this compound represents a milestone in convergent synthesis strategies. Its construction involves multi-step reactions that showcase exquisite control over stereochemistry and regioselectivity. Notably, researchers have employed asymmetric catalysis to synthesize key intermediates, underscoring the importance of green chemistry principles in modern organic synthesis.
The application of this compound extends beyond traditional pharmaceuticals into emerging areas such as nanomedicine and biotechnology. For example, its ability to form self-assembled structures has been leveraged in designing drug delivery vehicles with controlled release capabilities. Preliminary experiments have demonstrated its potential as a component in polymeric nanoparticles, where it can serve as both a stabilizing agent and a drug payload.
In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid stands at the forefront of chemical innovation due to its versatile structure and diverse applications. As research continues to uncover new facets of its properties and functionalities, this compound is poised to make significant contributions to both academic and industrial advancements.
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